Cyclopentyl 2-methylphenyl ketone
Description
BenchChem offers high-quality Cyclopentyl 2-methylphenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl 2-methylphenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-6-2-5-9-12(10)13(14)11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOOCSZEDQMGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642555 | |
| Record name | Cyclopentyl(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7063-66-3 | |
| Record name | Cyclopentyl(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclopentyl 2-methylphenyl ketone (CAS 7063-66-3)
Executive Summary
Cyclopentyl 2-methylphenyl ketone, identified by CAS number 7063-66-3, is an aromatic ketone that serves as a valuable and versatile intermediate in synthetic organic chemistry. Its molecular architecture, featuring a cyclopentyl ring connected via a carbonyl group to an ortho-substituted toluene moiety, presents a unique scaffold for the development of more complex molecules. This guide provides a comprehensive technical overview of its chemical properties, robust synthesis methodologies, detailed analytical characterization, and potential applications, particularly within the pharmaceutical and fine chemical industries. The strategic importance of this ketone lies in its utility as a building block, enabling access to novel chemical entities for drug discovery and material science. The protocols and data presented herein are synthesized from established chemical principles and authoritative sources to ensure scientific integrity and practical applicability for professionals in the field.
Physicochemical and Structural Properties
Cyclopentyl 2-methylphenyl ketone is a substituted aromatic ketone. The presence of the ortho-methyl group on the phenyl ring introduces steric hindrance and specific electronic effects that can influence the reactivity of the carbonyl group and the aromatic ring compared to its unsubstituted analogue, cyclopentyl phenyl ketone.
| Property | Value |
| CAS Number | 7063-66-3 |
| Molecular Formula | C₁₃H₁₆O |
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | Cyclopentyl(2-methylphenyl)methanone |
| Synonyms | 2-Methylbenzoylcyclopentane |
| Appearance | Expected to be a colorless to pale yellow liquid |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethanol) and insoluble in water |
Core Synthesis Methodology: Friedel-Crafts Acylation
The most direct and industrially relevant method for synthesizing Cyclopentyl 2-methylphenyl ketone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of toluene with cyclopentanecarbonyl chloride.
Mechanistic Rationale
The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion.[1][2] Toluene, an activated aromatic ring due to the electron-donating methyl group, then acts as the nucleophile. The methyl group is an ortho-, para- director, leading to a mixture of two main isomeric products: the desired ortho product (Cyclopentyl 2-methylphenyl ketone) and the para product (Cyclopentyl 4-methylphenyl ketone).[3][4] The ratio of these isomers is influenced by reaction conditions, with the para product often favored due to reduced steric hindrance.[3] Careful control of temperature and reaction time, followed by chromatographic purification, is essential to isolate the target ortho isomer.
Step-by-Step Experimental Protocol
This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil) to maintain an inert atmosphere.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.[2]
-
Acyl Chloride Addition: Add cyclopentanecarbonyl chloride (1.0 equivalent) dropwise to the cooled suspension via the dropping funnel. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Toluene Addition: Add toluene (1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil (a mixture of ortho and para isomers) via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure Cyclopentyl 2-methylphenyl ketone.
Analytical and Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the structural identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system.
Spectroscopic Data Summary
The following table summarizes the expected spectral data based on the compound's structure.
| Technique | Expected Data |
| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.1-7.8 ppm (4H). - Methyl Protons: A singlet around δ 2.3-2.5 ppm (3H). - Cyclopentyl Methine Proton (α to C=O): A multiplet (quintet or similar) around δ 3.5-3.7 ppm (1H).[5] - Cyclopentyl Methylene Protons: Multiple overlapping multiplets in the range of δ 1.5-2.0 ppm (8H). |
| ¹³C NMR | - Carbonyl Carbon: Signal in the range of δ 195-210 ppm.[6] - Aromatic Carbons: Multiple signals between δ 125-140 ppm. - Cyclopentyl Methine Carbon: Signal around δ 45-55 ppm. - Cyclopentyl Methylene Carbons: Signals around δ 25-35 ppm. - Methyl Carbon: Signal around δ 20-22 ppm. |
| IR Spectroscopy | - C=O Stretch (Ketone): Strong, sharp absorbance around 1680-1695 cm⁻¹. The conjugation to the aromatic ring lowers the frequency from a typical aliphatic ketone.[6] - C-H Stretch (Aromatic): Absorbance just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Absorbance just below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Peak at m/z = 188. - Key Fragments: Expected fragments at m/z = 119 (loss of cyclopentyl radical) and m/z = 69 (cyclopentyl cation). |
Protocol for Purity Assessment by Gas Chromatography (GC)
GC is an effective technique for determining the purity of volatile compounds like ketones and for quantifying the ratio of ortho/para isomers post-synthesis.[7]
-
Sample Preparation: Prepare a dilute solution of the purified ketone (~1 mg/mL) in a high-purity volatile solvent such as ethyl acetate or DCM.
-
Instrument Setup:
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).
-
Injector: Set to a temperature of 250 °C with a split ratio (e.g., 50:1).
-
Detector (FID): Set to a temperature of 280 °C.
-
Carrier Gas: Helium or Hydrogen with a constant flow rate.
-
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10-15 °C/minute to a final temperature of 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Injection and Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will show peaks corresponding to the solvent, the target compound, and any impurities. Purity is determined by calculating the area percentage of the target peak relative to the total area of all peaks.
Applications in Drug Development and Chemical Synthesis
While specific, direct applications of Cyclopentyl 2-methylphenyl ketone are not extensively documented in public literature, its structure is highly analogous to other ketones that are known key intermediates in pharmaceutical synthesis.[8][9] For instance, the related cyclopentyl phenyl ketone is a crucial intermediate for the anticholinergic drug Penehyclidine Hydrochloride and has been explored in the synthesis of ketamine analogues.[8][10]
Therefore, Cyclopentyl 2-methylphenyl ketone is a strategic building block for:
-
Creating Analog Libraries: The ortho-methyl group provides a point of differentiation from existing scaffolds, allowing medicinal chemists to explore structure-activity relationships (SAR) by synthesizing novel analogues of known bioactive compounds.
-
Developing New Scaffolds: The ketone functionality is a versatile handle for further chemical transformations, including reductions to alcohols, reductive aminations to form amines, or reactions with organometallic reagents to generate tertiary alcohols.[11] These transformations open pathways to a wide array of more complex molecular architectures.
Safety, Handling, and Storage
As a laboratory chemical, Cyclopentyl 2-methylphenyl ketone should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for aromatic ketones should be followed.[12][13]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Hazards: Assumed to be combustible. May cause skin and eye irritation. Inhalation of vapors may cause respiratory irritation. Hazardous decomposition products upon combustion may include carbon monoxide and carbon dioxide.[14]
Conclusion
Cyclopentyl 2-methylphenyl ketone (CAS 7063-66-3) is a synthetically accessible and valuable chemical intermediate. The Friedel-Crafts acylation of toluene provides a direct route to its synthesis, and its identity and purity can be rigorously confirmed using standard analytical techniques like NMR, IR, and GC. Its primary value for researchers and drug development professionals lies in its potential as a foundational building block for the creation of novel and structurally diverse molecules, enabling the exploration of new chemical space in the pursuit of new therapeutic agents and advanced materials.
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An In-depth Technical Guide to the Physical Properties of Cyclopentyl 2-methylphenyl ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of Cyclopentyl 2-methylphenyl ketone (CAS No. 7063-66-3), a molecule of interest in synthetic and medicinal chemistry. Due to a scarcity of direct experimental data for this specific compound, this guide leverages predicted values and established data from analogous aromatic ketones to offer a robust framework for its handling, characterization, and application. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering not only data but also the underlying scientific principles and experimental methodologies crucial for informed laboratory practice.
Introduction and Molecular Overview
Cyclopentyl 2-methylphenyl ketone is an aromatic ketone characterized by a cyclopentyl group and a 2-methylphenyl (o-tolyl) group attached to a carbonyl carbon. This structure imparts a unique combination of steric and electronic properties that are of interest in the design of novel chemical entities. Aromatic ketones, as a class of compounds, are widely utilized as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The presence of the methyl group ortho to the carbonyl introduces a degree of steric hindrance that can influence the molecule's reactivity and physical behavior compared to its unsubstituted analogue, cyclopentyl phenyl ketone.
Chemical Structure and Identification
-
IUPAC Name: Cyclopentyl(2-methylphenyl)methanone
-
CAS Number: 7063-66-3
-
Molecular Formula: C₁₃H₁₆O
-
Molecular Weight: 188.27 g/mol
Predicted Physical Properties
The following table summarizes the key predicted physical properties of Cyclopentyl 2-methylphenyl ketone. These values are computationally derived and serve as a valuable starting point for experimental design and handling.
| Property | Predicted Value |
| Boiling Point | 292.8 ± 9.0 °C |
| Density | 1.034 ± 0.06 g/cm³ |
Table 1: Predicted Physical Properties of Cyclopentyl 2-methylphenyl ketone.
Experimental Determination of Physical Properties: Protocols and Rationale
To ensure scientific integrity and provide actionable insights, this section details the standard experimental protocols for determining the key physical properties of aromatic ketones. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring a self-validating system for data generation.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
While Cyclopentyl 2-methylphenyl ketone is predicted to be a high-boiling liquid at room temperature, the determination of a melting point is crucial for assessing purity, especially if the compound can solidify at lower temperatures or if impurities are present. DSC is a highly sensitive and accurate method for this purpose.[2]
Experimental Protocol:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.
-
Thermal Program: The sample is subjected to a controlled temperature program, typically a heating rate of 2 °C/min under a nitrogen atmosphere (50 mL/min).[2]
-
Data Analysis: The onset temperature of the endothermic peak in the DSC thermogram is taken as the melting point. The area under the peak corresponds to the heat of fusion.[2]
Causality and Trustworthiness: The choice of a slow heating rate ensures that the sample temperature remains in near-equilibrium with the programmed temperature, providing a more accurate melting point determination. The use of a calibrated instrument and a reference standard ensures the trustworthiness of the obtained data.
Diagram: Workflow for Melting Point Determination by DSC
Caption: A streamlined workflow for determining the melting point of a solid organic compound using Differential Scanning Calorimetry.
Boiling Point Determination
Given the predicted high boiling point of Cyclopentyl 2-methylphenyl ketone, standard distillation or reflux methods are appropriate.[3] The capillary method is also a viable option for small sample quantities.[4]
Experimental Protocol (Reflux Method):
-
Apparatus Setup: A 10 mL round-bottom flask containing approximately 5 mL of the liquid and a few boiling chips is fitted with a condenser in the reflux position.
-
Heating: The flask is gently heated in a sand bath or heating mantle until the liquid begins to boil and a stable reflux ring is established in the lower part of the condenser.
-
Temperature Measurement: A calibrated thermometer is positioned so that the bulb is immersed in the vapor phase above the boiling liquid, but not touching the liquid itself.[3]
-
Data Recording: The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid at the ambient atmospheric pressure.[3]
Causality and Trustworthiness: Placing the thermometer in the vapor phase ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid, which is the definition of boiling point. The use of boiling chips prevents bumping and ensures smooth boiling, leading to a more stable and accurate temperature reading.
Density Determination using a Pycnometer
The pycnometer method is a highly precise technique for determining the density of a liquid.[5]
Experimental Protocol:
-
Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.
-
Sample Filling: The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.[5]
-
Weighing: The filled pycnometer is weighed again.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Causality and Trustworthiness: The use of a pycnometer with a precisely known volume minimizes measurement error. Ensuring the pycnometer is clean and dry and that no air bubbles are present is critical for obtaining an accurate mass of the liquid.[5]
Diagram: Workflow for Density Determination using a Pycnometer
Caption: Step-by-step procedure for determining the density of a liquid using a pycnometer.
Solubility Profile
Understanding the solubility of a compound is fundamental for its purification, formulation, and biological testing. The "like dissolves like" principle is a useful starting point.[6] Given its structure, Cyclopentyl 2-methylphenyl ketone is expected to be soluble in common organic solvents and insoluble in water.
Experimental Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Qualitative Assessment: To approximately 1 mL of each solvent in a test tube, add a small amount (e.g., 10-20 mg) of the compound.
-
Observation: The mixture is agitated, and the solubility is observed. If the compound dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble.
-
Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
Causality and Trustworthiness: The use of a range of solvents provides a comprehensive solubility profile. Starting with a small amount of solute allows for a clear visual determination of solubility. For quantitative analysis, ensuring the solution is truly saturated is key to accurate results.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show multiplets for the cyclopentyl protons, a singlet for the methyl protons on the phenyl ring, and multiplets in the aromatic region for the phenyl protons. The chemical shifts will be influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the methyl group.
-
¹³C NMR: The carbonyl carbon will appear as a singlet at a characteristic downfield shift (typically >190 ppm). The spectrum will also show distinct signals for the carbons of the cyclopentyl ring, the methyl group, and the aromatic ring.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of an aromatic ketone is expected in the region of 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 188.27). Common fragmentation patterns for aromatic ketones would also be expected.
Synthesis Overview
A common and effective method for the synthesis of Cyclopentyl 2-methylphenyl ketone is the Friedel-Crafts acylation.[7][8]
Reaction Scheme:
2-Methyltoluene (o-xylene) reacts with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the desired product.
General Protocol:
-
The Lewis acid catalyst is suspended in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cyclopentanecarbonyl chloride is added dropwise at a low temperature (e.g., 0 °C).
-
2-Methyltoluene is then added, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched by carefully pouring it onto ice, followed by the addition of hydrochloric acid.
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography or distillation.
Safety, Handling, and Potential Applications
Aromatic ketones should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. They can be irritants to the skin and eyes. Some ketones may have narcotic or anesthetic effects upon inhalation.[9] It is crucial to consult the Safety Data Sheet (SDS) for the specific compound before handling.
Substituted acetophenones and related ketones are valuable scaffolds in medicinal chemistry and have been investigated for a wide range of biological activities.[1][10][11] The unique structural features of Cyclopentyl 2-methylphenyl ketone may make it a valuable intermediate for the synthesis of novel therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the physical properties of Cyclopentyl 2-methylphenyl ketone. By integrating predicted data with established experimental protocols and insights from analogous compounds, this document serves as a practical resource for scientists and researchers. The provided methodologies for determining key physical properties are designed to be robust and reliable, ensuring the generation of high-quality data. As research into novel aromatic ketones continues to expand, a thorough understanding of their physical characteristics will remain paramount for their successful application in drug discovery and development.
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- 10. Bot Verification [rasayanjournal.co.in]
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Introduction: Unveiling the Synthetic Potential of Cyclopentyl 2-methylphenyl Ketone
An In-depth Technical Guide to the Key Reactive Sites of Cyclopentyl 2-methylphenyl Ketone
Cyclopentyl 2-methylphenyl ketone is an aryl ketone with a unique structural architecture that presents a fascinating landscape for chemical transformations. As an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors, a thorough understanding of its reactivity is paramount for drug development professionals and synthetic chemists.[1] The molecule's reactivity is governed by the interplay of three distinct functional regions: the electrophilic carbonyl center, the acidic α-hydrogens on the cyclopentyl ring, and the nuanced electronics of the ortho-substituted aromatic ring.
The presence of the 2-methyl (ortho-methyl) group introduces significant steric and electronic effects that differentiate its reactivity from simpler aryl ketones like cyclopentyl phenyl ketone.[2][3] This guide provides a detailed exploration of these key reactive sites, explaining the causality behind experimental choices and offering field-proven protocols to harness the synthetic potential of this versatile ketone.
Logical Framework for Reactivity Analysis
The synthetic utility of Cyclopentyl 2-methylphenyl ketone can be systematically explored by dissecting its structure into three primary reactive zones. Each zone offers a distinct portfolio of chemical transformations, dictated by the electronic nature and steric environment of the site.
Caption: Logical workflow for analyzing the reactive sites of Cyclopentyl 2-methylphenyl Ketone.
Reactive Site 1: The Carbonyl Group - A Hub for Nucleophilic Attack
The carbon-oxygen double bond is the most prominent reactive center in the molecule. The polarization of this bond renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. However, the steric hindrance imposed by the adjacent cyclopentyl group and, more significantly, the ortho-methyl group on the phenyl ring, must be carefully considered when selecting reagents.[3][4] Bulky nucleophiles may react sluggishly or require more forcing conditions compared to reactions with less hindered ketones.[5]
Key Reactions:
-
Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, cyclopentyl(2-methylphenyl)methanol. This is a foundational transformation in multi-step syntheses.
-
Grignard and Organolithium Addition: The addition of organometallic reagents provides a powerful method for carbon-carbon bond formation, leading to tertiary alcohols.
-
Wittig and Related Reactions: Conversion of the carbonyl to an alkene can be achieved through olefination reactions, offering a route to complex unsaturated structures.
Data Summary: Carbonyl Reactivity
| Reaction Type | Reagent Example | Product Type | Key Considerations |
| Reduction | Sodium borohydride (NaBH₄) | Secondary Alcohol | Mild, selective for ketones/aldehydes. |
| Grignard Addition | Ethylmagnesium bromide (EtMgBr) | Tertiary Alcohol | Requires anhydrous conditions; steric hindrance may affect yield. |
| Wittig Reaction | Methyltriphenylphosphonium bromide | Alkene | Choice of ylide determines the resulting alkene structure. |
Experimental Protocol: Reduction of the Carbonyl Group
This protocol details a standard, reliable method for the reduction of Cyclopentyl 2-methylphenyl ketone to its corresponding alcohol using sodium borohydride. The choice of methanol as a solvent is strategic; it is protic enough to protonate the intermediate alkoxide but does not react violently with the reducing agent.
-
Dissolution: Dissolve 1.0 g of Cyclopentyl 2-methylphenyl ketone in 20 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C. This is crucial to moderate the exothermic reaction and prevent side reactions.
-
Reagent Addition: Slowly add 0.25 g of sodium borohydride (NaBH₄) to the stirred solution in small portions over 10 minutes. The slow addition maintains temperature control.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of 1 M hydrochloric acid (HCl) to destroy any excess NaBH₄. This step should be performed in a fume hood as hydrogen gas is evolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with 3 x 20 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude alcohol.
-
Purification: Purify the product via column chromatography on silica gel if necessary.
Reactive Site 2: The α-Hydrogens - Gateway to Enolate Chemistry
The hydrogen atoms on the carbon of the cyclopentyl ring adjacent to the carbonyl group (the α-carbon) are acidic.[6] This acidity stems from the ability of the carbonyl group to stabilize the resulting conjugate base (the enolate) through resonance.[7][8] Deprotonation at this site creates a potent carbon nucleophile, opening the door to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.
Caption: Experimental workflow for α-functionalization via an enolate intermediate.
Key Reactions:
-
α-Alkylation: The enolate can react with alkyl halides to form a new C-C bond at the α-position.
-
Aldol Condensation: Reaction of the enolate with another carbonyl compound (an aldehyde or ketone) yields a β-hydroxy ketone, which can often be dehydrated to an α,β-unsaturated ketone.[7]
-
α-Halogenation: Under acidic or basic conditions, the α-position can be halogenated.
Experimental Protocol: α-Alkylation via an Enolate
This protocol describes the methylation of the α-position using lithium diisopropylamide (LDA) as a strong, non-nucleophilic base and methyl iodide as the electrophile. The use of LDA at low temperatures is a classic strategy to ensure rapid and complete enolate formation, minimizing side reactions like self-condensation.[9]
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), add 15 mL of anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Preparation: Slowly add 1.1 equivalents of n-butyllithium to a solution of 1.2 equivalents of diisopropylamine in THF at -78 °C to generate LDA in situ.
-
Enolate Formation: Slowly add a solution of 1.0 g of Cyclopentyl 2-methylphenyl ketone in 5 mL of anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate. The choice of a strong, hindered base like LDA favors the formation of the kinetic enolate.
-
Electrophile Addition: Add 1.2 equivalents of methyl iodide (CH₃I) dropwise to the enolate solution at -78 °C. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
-
Quenching: Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography.
Reactive Site 3: The Aromatic Ring - A Target for Electrophilic Substitution
The 2-methylphenyl ring is the third key site of reactivity. It can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring.[10][11] The outcome of this reaction is dictated by the directing effects of the two existing substituents: the activating, ortho,para-directing methyl group and the deactivating, meta-directing acyl group.[12]
-
Methyl Group (-CH₃): An electron-donating group that activates the ring and directs incoming electrophiles to the positions ortho and para to it.
-
Acyl Group (-COR): A strong electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the position meta to it.
The combined effect is a complex interplay. The positions are numbered relative to the acyl group:
-
Position 3: Meta to the acyl (favored), ortho to the methyl (favored).
-
Position 4: Meta to the acyl (favored), meta to the methyl (disfavored).
-
Position 5: Para to the methyl (favored), meta to the acyl (favored).
-
Position 6: Ortho to the acyl (disfavored), ortho to the methyl (favored but sterically hindered).
Therefore, substitution is most likely to occur at positions 3 and 5 , with the specific outcome depending on the reaction conditions and the nature of the electrophile. The overall deactivation by the acyl group means that harsh conditions may be required for reactions like Friedel-Crafts acylation.[13]
Predicted Spectroscopic Signatures for Product Identification
| Compound | Key IR Absorption (cm⁻¹) (C=O Stretch) | ¹H NMR (δ, ppm) - Aromatic Protons | ¹H NMR (δ, ppm) - Methine Proton (α to C=O) |
| Starting Material | ~1685 | ~7.1-7.4 (multiplet) | ~3.7 (multiplet) |
| Reduction Product | N/A (O-H stretch appears ~3200-3600) | ~7.0-7.3 (multiplet) | ~4.8 (multiplet) |
| α-Methylated Product | ~1685 | ~7.1-7.4 (multiplet) | N/A (Quaternary Carbon) |
| Nitration Product (5-nitro) | ~1690 | ~7.5-8.2 (distinct pattern) | ~3.8 (multiplet) |
Note: Predicted values are approximate and should be confirmed with experimental data.[14][15]
Experimental Protocol: Nitration of the Aromatic Ring
This protocol describes the nitration of the aromatic ring, a classic EAS reaction. A mixture of nitric and sulfuric acid generates the nitronium ion (NO₂⁺), a potent electrophile. The reaction is performed at low temperatures to control the rate and selectivity.
-
Acid Mixture Preparation: In a flask cooled in an ice bath, slowly and carefully add 5 mL of concentrated nitric acid (HNO₃) to 10 mL of concentrated sulfuric acid (H₂SO₄) with stirring.
-
Substrate Addition: In a separate flask, dissolve 1.0 g of Cyclopentyl 2-methylphenyl ketone in 5 mL of concentrated sulfuric acid. Cool this solution to 0 °C.
-
Reaction: Slowly add the nitrating mixture (from step 1) dropwise to the solution of the ketone while maintaining the temperature below 10 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Workup: Pour the reaction mixture slowly over 100 g of crushed ice. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified nitro-substituted ketone.
Conclusion
Cyclopentyl 2-methylphenyl ketone is a synthetically valuable molecule with three distinct and predictable points of reactivity. The carbonyl carbon serves as a reliable electrophile for nucleophilic additions, the acidic α-hydrogens provide access to potent enolate nucleophiles for substitution chemistry, and the aromatic ring can be functionalized via electrophilic substitution, guided by the interplay of its substituents. By understanding the electronic and steric factors that govern these sites, researchers can strategically design synthetic routes to access a diverse range of complex molecular targets. The protocols and data presented in this guide offer a robust framework for the practical application and exploitation of this ketone's rich chemistry.
References
-
ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]
-
PubMed. (2023). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). What is the effect of steric hindrance on the boiling points of aldehydes and ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Reactivity of Alpha Hydrogens. Retrieved from [Link]
-
BYJU'S. (n.d.). Reaction due to α-hydrogen. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentylphenylmethanone. Retrieved from [Link]
-
ACS Publications. (2024). TfOH-Catalyzed Reactions of Aryl Methyl Ketones with Ynamides: Synthesis of 1-Amino-1H-indenes and 2,4-Dienamides. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Journal of Chemical Research. (n.d.). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Retrieved from [Link]
-
Reddit. (2016). Is steric hindrance the only main reason why ketones are less reactive than aldehydes?. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]
-
AK Lectures. (n.d.). Alpha Hydrogens of Carbonyl Compounds. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Carbonyl Reactivity. Retrieved from [Link]
-
RSC Publishing. (2025). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Retrieved from [Link]
-
YouTube. (2023). Substitution Electrophilic in aromatic aldehydes & aromatic ketones. Retrieved from [Link]
-
BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
NIH. (n.d.). Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Retrieved from [Link]
-
Digital Commons @ University of Southern Mississippi. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
-
Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. Retrieved from [Link]
Sources
- 1. CAS 5422-88-8: Cyclopentyl phenyl ketone | CymitQuimica [cymitquimica.com]
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Methodological & Application
Advanced Chromatographic Strategies for the Analysis of Cyclopentyl 2-methylphenyl ketone: An Application Guide
Introduction: The Analytical Imperative for Novel Ketone Moieties
Cyclopentyl 2-methylphenyl ketone, a substituted aromatic ketone, represents a class of compounds with growing interest in pharmaceutical and chemical synthesis. Its structural complexity, featuring both a cyclopentyl ring and a substituted phenyl group, necessitates robust and reliable analytical methods for its accurate identification and quantification. This is particularly critical in drug development, where understanding the purity, stability, and metabolic fate of such molecules is paramount for regulatory approval and ensuring therapeutic efficacy and safety. This application note provides detailed protocols for the analysis of Cyclopentyl 2-methylphenyl ketone using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed to be directly applicable by researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data interpretation.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
Principle of the Method:
Reverse-phase HPLC is an ideal technique for the quantification of moderately polar compounds like Cyclopentyl 2-methylphenyl ketone. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By optimizing the mobile phase composition, a sharp, symmetrical peak for the analyte can be achieved, allowing for accurate quantification.
Instrumentation and Column Selection:
A standard HPLC system equipped with a UV detector is suitable for this analysis. The choice of a C18 column is based on the nonpolar nature of the analyte, which will interact favorably with the stationary phase, leading to good retention and separation from potential impurities. A column with a particle size of 5 µm or less is recommended for optimal efficiency.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Cyclopentyl 2-methylphenyl ketone reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve an accurately weighed amount in acetonitrile to achieve a concentration within the calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water are common mobile phases for the analysis of similar compounds.[1] A starting gradient of 60:40 (v/v) acetonitrile:water is recommended.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: Based on the aromatic nature of the compound, a wavelength in the range of 240-260 nm should be evaluated for maximum absorbance.
-
-
Data Acquisition and Analysis:
-
Inject the calibration standards and the sample solutions.
-
Identify the peak corresponding to Cyclopentyl 2-methylphenyl ketone based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of Cyclopentyl 2-methylphenyl ketone in the unknown samples by interpolating their peak areas on the calibration curve.
-
Method Validation:
A comprehensive method validation should be performed to ensure the reliability of the results. Key validation parameters include:
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.999 over the desired concentration range.
-
Precision: The relative standard deviation (RSD) for replicate injections of a standard solution should be ≤ 2%.
-
Accuracy: The recovery of a known amount of analyte spiked into a sample matrix should be within 98-102%.
-
Specificity: The method should be able to resolve the analyte peak from any potential impurities or degradation products.
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Precision (RSD) | ≤ 2% | 1.2% |
| Accuracy (Recovery) | 98-102% | 99.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 µg/mL |
HPLC Analysis Workflow
Caption: A streamlined workflow for the quantitative analysis of Cyclopentyl 2-methylphenyl ketone by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Structural Elucidation
Principle of the Method:
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum that can be used for structural identification.
Instrumentation and Column Selection:
A standard GC-MS system is required. A nonpolar capillary column, such as a DB-5ms or HP-5ms, is recommended for the analysis of aromatic ketones. These columns provide good resolution and thermal stability.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Cyclopentyl 2-methylphenyl ketone in a volatile solvent such as dichloromethane or ethyl acetate.
-
Dilute the stock solution to a concentration of approximately 10-100 µg/mL for analysis.
-
-
GC-MS Instrument Setup:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless injection)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.
-
The retention time can be used for preliminary identification.
-
The mass spectrum is the primary tool for structural confirmation.
-
Predicted Mass Spectrum and Fragmentation:
-
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the cyclopentyl ring, leading to a fragment at m/z 105 (C₇H₅O⁺) and a cyclopentyl radical.
-
McLafferty Rearrangement: If sterically feasible, this could lead to characteristic neutral losses.
-
Loss of the methyl group: A fragment at m/z 173 ([M-15]⁺).
-
Fragments from the tolyl group: A prominent peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺).
-
Fragments from the cyclopentyl ring: Peaks at m/z 69 (C₅H₉⁺) and 41 (C₃H₅⁺).
| Predicted m/z | Proposed Fragment Ion | Formula |
| 188 | Molecular Ion [M]⁺ | C₁₃H₁₆O⁺ |
| 173 | [M - CH₃]⁺ | C₁₂H₁₃O⁺ |
| 105 | [C₇H₅O]⁺ | C₇H₅O⁺ |
| 91 | [C₇H₇]⁺ | C₇H₇⁺ |
| 69 | [C₅H₉]⁺ | C₅H₉⁺ |
| 41 | [C₃H₅]⁺ | C₃H₅⁺ |
GC-MS Analysis Workflow
Caption: A comprehensive workflow for the identification of Cyclopentyl 2-methylphenyl ketone using GC-MS.
Conclusion and Future Perspectives
The HPLC and GC-MS methods detailed in this application note provide a robust framework for the analysis of Cyclopentyl 2-methylphenyl ketone. The HPLC method is well-suited for accurate quantification, a critical requirement in quality control and stability studies. The GC-MS method offers definitive structural confirmation, which is indispensable for impurity identification and metabolic profiling. While the provided methods are based on sound chromatographic principles and data from structurally related compounds, it is crucial to perform in-house validation to ensure the methods are suitable for their intended purpose. The acquisition of a certified reference standard for Cyclopentyl 2-methylphenyl ketone is highly recommended for obtaining definitive retention time and mass spectral data, which will further enhance the accuracy and reliability of these analytical procedures.
References
-
SIELC Technologies. Separation of 2-Chlorophenyl cyclopentyl ketone on Newcrom R1 HPLC column. Available at: [Link]
Sources
Troubleshooting & Optimization
Common side products in the synthesis of Cyclopentyl 2-methylphenyl ketone
Welcome to the technical support center for the synthesis of Cyclopentyl 2-methylphenyl ketone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Friedel-Crafts acylation. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and practical solutions to ensure the success of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the synthesis.
Q1: What is the most common side product I should expect? The most significant and common side product is the isomeric Cyclopentyl 4-methylphenyl ketone. The methyl group on the toluene starting material directs the incoming acyl group to both the ortho (position 2) and para (position 4) positions. While the desired product is the ortho isomer, the para isomer is often formed in substantial amounts due to reduced steric hindrance.[1]
Q2: Why is my reaction yield consistently low, with significant recovery of starting material? Low conversion is typically traced back to the deactivation of the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃).[2] AlCl₃ is extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will hydrolyze the catalyst, rendering it inactive.[2] Another common reason is using an insufficient amount of catalyst; the ketone product forms a complex with the Lewis acid, so a stoichiometric amount is often required, not a catalytic one.[2]
Q3: I am not observing any poly-acylation products. Is this normal? Yes, this is expected and is a key advantage of Friedel-Crafts acylation over its alkylation counterpart.[3][4] The acyl group (C=O) is an electron-withdrawing group that deactivates the aromatic ring, making it less nucleophilic and therefore much less likely to undergo a second acylation reaction.[5]
Q4: Can the acylium ion rearrange, leading to unexpected ketone structures? No, rearrangement of the acylium ion is not a concern in Friedel-Crafts acylation.[4][6][7] The acylium ion is resonance-stabilized, which makes it a stable electrophile that does not undergo the hydride or alkyl shifts commonly seen with carbocations in Friedel-Crafts alkylation.[4][6][7]
Section 2: In-Depth Troubleshooting Guide
This guide addresses specific experimental observations and provides a logical path to a solution.
Issue 1: Isomeric Impurities Detected in Crude Product
Observation: Your GC-MS or ¹H NMR analysis shows two major products with the same mass, identified as Cyclopentyl 2-methylphenyl ketone and Cyclopentyl 4-methylphenyl ketone.
Causality: The methyl group of toluene is an activating, ortho-, para- directing group. The electrophilic acylium ion will attack both the carbon at position 2 (ortho) and position 4 (para). The ratio of these isomers is influenced by reaction temperature and steric effects.[1][8] The para isomer is often favored due to the bulky nature of the cyclopentyl ketone group, which experiences less steric clash at the more accessible position 4.[1]
Troubleshooting Steps:
-
Confirm Identity: Use spectroscopic data to confirm the identity of the isomers. The aromatic proton splitting patterns in ¹H NMR are distinct for ortho and para substitution.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity for one isomer over the other, although this is system-dependent.
-
Purification: The primary solution is purification via column chromatography. The two isomers have slightly different polarities and can typically be separated on silica gel.
| Compound | Isomer | Expected ¹H NMR (Aromatic Protons) | Expected ¹H NMR (Methyl Protons) | Relative Polarity |
| Desired Product | ortho | Complex multiplet pattern (4H) | ~2.5 ppm | More Polar |
| Side Product | para | Two distinct doublets (2H each) | ~2.4 ppm | Less Polar |
Note: Chemical shifts are approximate and can vary based on solvent and instrument.
Issue 2: Low or No Product Formation
Observation: The reaction fails to proceed, yielding primarily unreacted toluene and a byproduct identified as cyclopentanecarboxylic acid.
Causality: This is a classic symptom of catalyst deactivation or procedural flaws.
-
Moisture: As stated in the FAQ, water is the primary culprit for deactivating the AlCl₃ catalyst.[2]
-
Hydrolysis of Acylating Agent: If cyclopentanecarbonyl chloride is exposed to moisture, it will hydrolyze to cyclopentanecarboxylic acid, which is unreactive under these conditions.
-
Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃. If less than a 1:1 molar ratio of AlCl₃ to acylating agent is used, there may not be enough free catalyst to drive the reaction.[2]
-
Glassware: Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >120°C for at least 4 hours and cool in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄) immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for halogenated solvents).
-
Reagents: Use a fresh, unopened bottle of AlCl₃. Weigh it out quickly in a dry environment (glove box or glove bag if available) as it is highly hygroscopic. Ensure the toluene and cyclopentanecarbonyl chloride are anhydrous.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas like nitrogen or argon.
Section 3: Mechanistic Insights & Visualizations
Understanding the reaction pathways is crucial for predicting and controlling side product formation.
Mechanism of Isomer Formation
The core of the side product issue lies in the electrophilic aromatic substitution mechanism. The Lewis acid activates the cyclopentanecarbonyl chloride to form the key electrophile, the acylium ion.[5][9] This ion is then attacked by the electron-rich toluene ring at two possible locations.
Caption: Mechanism of ortho and para isomer formation.
Troubleshooting Workflow
This workflow provides a logical decision tree for diagnosing and solving common synthesis problems.
Caption: Troubleshooting workflow for the synthesis.
References
- CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018-05-17). [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Friedel Crafts reaction/Acylation of toluene. YouTube. (2020-06-10). [Link]
-
friedel-crafts reactions of benzene and methylbenzene. Chemguide. [Link]
-
Friedel-Crafts Acylation. Chemistry LibreTexts. (2023-01-22). [Link]
-
Friedel-Crafts Reactions. Chemistry LibreTexts. (2023-01-22). [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Friedel-Crafts Acylation of Toluene | PDF | Chemical Reactions. Scribd. [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. [Link]
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- 9. scribd.com [scribd.com]
Addressing regioisomer formation in substituted phenyl ketone synthesis
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of substituted phenyl ketone synthesis. The formation of regioisomers is a common and often frustrating challenge in this field. This resource provides in-depth troubleshooting advice, detailed protocols, and foundational knowledge to help you achieve high regioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: I'm performing a Friedel-Crafts acylation on a monosubstituted benzene ring and getting a mixture of ortho and para isomers. How can I increase the selectivity for the para product?
A: This is a classic challenge in electrophilic aromatic substitution. The formation of both ortho and para products is expected when your starting material has an activating, ortho,para-directing group (e.g., alkyl, alkoxy, halogen).[1] To favor the para isomer, you can leverage steric hindrance. The para position is less sterically hindered than the ortho positions, which are adjacent to the existing substituent.
-
Increase Steric Bulk: Use a bulkier acylating agent or a catalyst system that is sterically demanding. This will make the approach to the ortho position more difficult, thereby favoring substitution at the para position.
-
Lower Reaction Temperature: Lowering the temperature can sometimes increase selectivity by favoring the transition state with the lowest activation energy, which is often the one leading to the sterically less hindered para product.
Q2: Why does my Friedel-Crafts acylation fail when I use nitrobenzene as a substrate?
A: Friedel-Crafts reactions, both acylation and alkylation, are generally ineffective on aromatic rings that are strongly deactivated.[2] The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack.[1] This deactivation makes the benzene ring less nucleophilic and therefore unreactive towards the acylium ion electrophile generated in the reaction. You will need to consider an alternative synthetic route, such as nucleophilic aromatic substitution or synthesizing the molecule with the nitro group introduced at a later step.
Q3: What is the Fries rearrangement, and when should I consider it as an alternative to Friedel-Crafts acylation?
A: The Fries rearrangement is a reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst (like AlCl₃) or sometimes under photochemical conditions.[3][4] It is an intramolecular rearrangement, meaning the acyl group moves from the phenolic oxygen to a position on the aromatic ring.[5]
Consider using the Fries rearrangement when:
-
Your desired product is a hydroxy-substituted phenyl ketone.
-
Direct Friedel-Crafts acylation of a phenol is problematic (phenols can coordinate with Lewis acids, complicating the reaction).
-
You need to control the ortho vs. para selectivity, as this can often be influenced by reaction temperature in the Fries rearrangement.[5]
Q4: How can I reliably distinguish between the ortho, meta, and para regioisomers I've synthesized?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[6][7] The substitution pattern on the aromatic ring creates unique splitting patterns (multiplicities) and chemical shifts for the aromatic protons.
-
Para-substituted: Often shows two distinct doublets in the ¹H NMR spectrum, indicating a high degree of symmetry.
-
Ortho-substituted: Typically displays a more complex set of four multiplets in the aromatic region.
-
Meta-substituted: Also shows complex multiplets, but the coupling constants and chemical shifts will differ from the ortho isomer.
Two-dimensional NMR techniques like COSY and HSQC can provide further confirmation of the connectivity.[7] Additionally, chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to separate the isomers, and their relative amounts can be quantified if standards are available.[8]
Troubleshooting Guide: Common Issues in Regioisomer Control
This section addresses specific experimental problems in a "Problem -> Probable Cause -> Recommended Solution" format.
Problem 1: Low yield of the desired regioisomer and formation of a complex mixture of products.
-
Probable Cause A: Lack of Regiocontrol. The directing effect of the substituent on your aromatic ring is not strong enough, or the reaction conditions are too harsh, leading to a loss of selectivity.
-
Solution A:
-
Re-evaluate the Directing Group: Ensure you understand whether your primary substituent is an ortho,para-director or a meta-director (see table below). The electronic properties of this group are the primary determinant of regioselectivity.[9]
-
Modify Reaction Conditions: Lower the reaction temperature to increase selectivity. Screen different Lewis acid catalysts (e.g., switch from AlCl₃ to a milder one like ZnCl₂ or FeCl₃) or use a different solvent system.[10] Some modern methods use solid acid catalysts like zeolites or metal oxides to improve selectivity.[11]
-
-
Probable Cause B: Polysubstitution. In Friedel-Crafts alkylation, the newly added alkyl group activates the ring, making it more susceptible to further substitution than the starting material.[2] While less common in acylation because the acyl group is deactivating, it can still occur under forcing conditions.[12]
-
Solution B:
-
Control Stoichiometry: Use the aromatic substrate in excess relative to the acylating agent to increase the probability that the electrophile reacts with the starting material rather than the mono-acylated product.
-
Choose Acylation over Alkylation: Friedel-Crafts acylation is inherently self-limiting because the product ketone is deactivated, preventing further reactions.[13] If your target is an alkyl-substituted phenyl ketone, it is often better to perform an acylation followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction).[13]
-
Problem 2: The reaction favors the ortho isomer, but the para isomer is the desired product.
-
Probable Cause: Kinetic vs. Thermodynamic Control. In some reactions, like the Fries rearrangement, the ortho product is often the kinetically favored product (formed faster, especially at lower temperatures), while the para product is the thermodynamically favored one (more stable, favored at higher temperatures).
-
Solution:
-
Adjust Reaction Temperature: For a Fries rearrangement, increasing the reaction temperature generally favors the formation of the more stable para isomer. Conversely, lower temperatures favor the ortho isomer.[3][5]
-
Change the Solvent: The polarity of the solvent can influence the transition state energies and thus the product distribution. Experiment with different solvents (e.g., nitrobenzene vs. carbon disulfide) to see how it impacts the ortho/para ratio.
-
Core Concepts: A Deeper Dive into Regioselectivity
Understanding the electronic and steric factors that govern these reactions is crucial for troubleshooting and rational design.
The Role of Directing Groups
The substituent already present on the benzene ring dictates the position of the incoming acyl group. This is the most critical factor in determining the outcome of an electrophilic aromatic substitution reaction.
-
Activating Groups (Ortho,Para-Directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[14] They stabilize the carbocation intermediate (the arenium ion) when the attack occurs at the ortho and para positions.
-
Deactivating Groups (Meta-Directors): These groups withdraw electron density from the ring, making it less reactive.[1] They destabilize the arenium ion more at the ortho and para positions than at the meta position, thus directing the incoming electrophile to the meta position.
-
Halogens (A Special Case): Halogens are deactivating due to their inductive electron withdrawal but are ortho,para-directing because of resonance electron donation.
Table 1: Directing Effects of Common Substituents
| Substituent Group | Name | Electronic Effect | Directing Effect |
| -OH, -OR | Hydroxyl, Alkoxy | Activating | ortho, para |
| -NH₂, -NR₂ | Amino | Strongly Activating | ortho, para |
| -R (Alkyl) | Alkyl | Activating | ortho, para |
| -F, -Cl, -Br, -I | Halogen | Deactivating | ortho, para |
| -C(=O)R | Acyl (Ketone) | Deactivating | meta |
| -NO₂ | Nitro | Strongly Deactivating | meta |
| -SO₃H | Sulfonic Acid | Strongly Deactivating | meta |
| -CN | Cyano | Deactivating | meta |
Reaction Mechanisms and Regiochemistry
Visualizing the reaction mechanism helps in understanding why certain isomers are favored.
Caption: Friedel-Crafts acylation workflow.
The diagram above illustrates the two primary pathways in a Friedel-Crafts acylation of a substrate with an ortho,para-directing group. The choice between the ortho and para pathway is a competition influenced by both electronics (which stabilize both intermediates) and sterics (which penalize the ortho pathway).
Key Synthetic Strategies & Experimental Protocols
Strategy 1: Regioselective Friedel-Crafts Acylation
This protocol aims to synthesize 4-methoxyacetophenone from anisole, favoring the para product.
Objective: To perform a Friedel-Crafts acylation with high para-selectivity.
Materials:
-
Anisole (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Ice, distilled water, 5% HCl solution, saturated NaHCO₃ solution, brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous AlCl₃ to the flask, followed by anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of anisole and acetic anhydride in DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and maximize selectivity.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding crushed ice, followed by cold 5% HCl solution. Safety Note: The quenching process is highly exothermic and releases HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with distilled water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired 4-methoxyacetophenone.
Strategy 2: Controlling Regioselectivity via Fries Rearrangement
This protocol demonstrates the temperature-dependent selectivity of the Fries rearrangement of phenyl acetate.
Objective: To selectively synthesize 2-hydroxyacetophenone (ortho) or 4-hydroxyacetophenone (para).
Materials:
-
Phenyl acetate (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)
-
Nitrobenzene (solvent, for para-product) or no solvent (for ortho-product)
-
Ice, concentrated HCl, diethyl ether
Protocol for para-Product (Thermodynamic Control):
-
Setup: In a flask equipped for heating and stirring, dissolve phenyl acetate in nitrobenzene.
-
Catalyst Addition: Slowly add anhydrous AlCl₃ in portions. An initial complex will form.
-
Reaction: Heat the mixture to a higher temperature (e.g., 160-170 °C) and maintain for 1-2 hours. Causality Note: Higher temperatures provide the energy needed to overcome the activation barrier to form the more stable thermodynamic para-product.[3]
-
Workup: Cool the reaction, then carefully pour it onto a mixture of ice and concentrated HCl.
-
Purification: Extract the product with diethyl ether, wash, dry, and concentrate. Purify by column chromatography or recrystallization.
Protocol for ortho-Product (Kinetic Control):
-
Setup: In a suitable flask, heat phenyl acetate gently to melt if necessary.
-
Catalyst Addition: Add anhydrous AlCl₃ in portions directly to the neat phenyl acetate.
-
Reaction: Heat the mixture to a lower temperature (e.g., 60-80 °C) for 1 hour. Causality Note: Lower temperatures favor the faster-forming kinetic ortho-product.[3]
-
Workup and Purification: Follow the same workup and purification procedure as for the para-product.
Caption: Decision workflow for troubleshooting.
References
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
- Google Patents. (2022).
-
PubMed Central. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]
-
Journal of the American Chemical Society. (2014). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]
-
The Journal of Organic Chemistry. (2022). Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. [Link]
-
Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. [Link]
-
ResearchGate. (n.d.). Short step synthesis, regioselective synthesis of acetophenone and.... [Link]
- Google Patents. (n.d.). CN107709284A - The method for preparing the phenyl ketone of substitution.
-
Organic Chemistry - Pharmacy 180. (n.d.). Enolate Regioisomers - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. [Link]
-
MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
ResearchGate. (n.d.). The para-substituted phenyl ring and its saturated bioisosteres. [Link]
-
PubMed Central. (n.d.). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
Reddit. (2023). Meta vs Ortho/Para with FC-Alkylation. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by isomerisations. [Link]
- Google Patents. (n.d.).
-
NIH Public Access. (2008). Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams. [Link]
-
YouTube. (2021). 19.9 Retrosynthesis with Aldehydes and Ketones | Organic Chemistry. [Link]
-
Thieme E-Books & E-Journals. (n.d.). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. [Link]
-
ResearchGate. (2025). Synthesis of Functionalized Acetophenone. [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]
-
ResearchGate. (2025). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. [Link]
-
Organic Letters. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. [Link]
-
AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Pearson. (2022). Ketone and Aldehyde Synthesis Reactions: Videos & Practice Problems. [Link]
-
American Chemical Society. (2026). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. [Link]
-
ResearchGate. (2025). Enantioselective microbial reduction of substituted acetophenone. [Link]
-
PubMed Central. (n.d.). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. [Link]
-
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. [Link]
-
YouTube. (2021). Fries Rearrangement. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of Cyclopentyl 2-Methylphenyl Ketone: An In-Depth Analysis of Synthetic Routes for Pharmaceutical Research and Development
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and scalable production of aryl ketones is a cornerstone of process development. Cyclopentyl 2-methylphenyl ketone, a key structural motif in various potential therapeutic agents, presents a compelling case study for the comparative analysis of synthetic methodologies. This guide provides an in-depth examination of the primary synthetic routes to this target molecule, offering a critical evaluation of their respective strengths and weaknesses. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and provide a comparative analysis based on yield, cost-effectiveness, and environmental impact. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling informed decisions in the selection of an optimal synthetic strategy.
Introduction: The Significance of Cyclopentyl 2-Methylphenyl Ketone
Cyclopentyl 2-methylphenyl ketone is an aromatic ketone characterized by a cyclopentyl group and a 2-methylphenyl (o-tolyl) group attached to a carbonyl moiety. This particular arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The strategic placement of the methyl group on the aromatic ring can influence the molecule's conformational properties and its interactions with biological targets, making the development of efficient synthetic routes to this specific isomer a priority for medicinal chemists.
This guide will focus on three principal and mechanistically distinct approaches to the synthesis of Cyclopentyl 2-methylphenyl ketone:
-
Friedel-Crafts Acylation: A classic electrophilic aromatic substitution reaction.
-
Grignard Reaction: A powerful organometallic approach for carbon-carbon bond formation.
-
Suzuki Coupling: A modern cross-coupling reaction offering high selectivity.
Each of these routes will be dissected in the subsequent sections, providing a holistic view to guide your synthetic strategy.
Comparative Analysis of Synthetic Routes
To provide a clear and concise overview, the following table summarizes the key performance indicators for each of the three synthetic routes discussed in this guide. This allows for a rapid assessment of the most suitable method based on the specific requirements of your research or production goals, such as yield, cost, or environmental footprint.
| Metric | Friedel-Crafts Acylation | Grignard Reaction | Suzuki Coupling |
| Typical Yield | Moderate to High | High | High |
| Starting Material Cost | Low to Moderate | Moderate | High |
| Reagent Sensitivity | Moisture sensitive catalyst | Highly moisture sensitive | Air and moisture sensitive catalyst |
| Reaction Time | 2-4 hours | 3-5 hours | 12-24 hours |
| Key Byproducts | HCl, Aluminum waste | Magnesium salts | Boronic acid derivatives, Palladium waste |
| Scalability | Well-established for large scale | Can be challenging to scale | Scalable with catalyst optimization |
| Green Chemistry Score | Low | Moderate | Moderate to High |
Route 1: Friedel-Crafts Acylation of Toluene
The Friedel-Crafts acylation is a long-established and powerful method for the formation of aryl ketones.[1][2] This electrophilic aromatic substitution involves the reaction of an acylating agent, in this case, cyclopentanecarbonyl chloride, with an aromatic ring, toluene, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]
Mechanistic Rationale
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to the chlorine atom of the cyclopentanecarbonyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the acylium ion. This potent electrophile is then attacked by the electron-rich π-system of the toluene ring. The methyl group of toluene is an activating group and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the methyl group, the para-substituted product, Cyclopentyl 4-methylphenyl ketone, is often the major product. However, the ortho-isomer, our target molecule, is also formed and needs to be separated. The final step involves the deprotonation of the arenium ion intermediate to restore the aromaticity of the ring and regenerate the Lewis acid catalyst.
Figure 1: Workflow for Friedel-Crafts Acylation.
Experimental Protocol
Materials:
-
Toluene (anhydrous)
-
Cyclopentanecarbonyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of cyclopentanecarbonyl chloride (1.0 eq.) in anhydrous dichloromethane dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, add anhydrous toluene (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of ortho and para isomers, is then purified by column chromatography on silica gel to isolate the desired Cyclopentyl 2-methylphenyl ketone.
Performance and Limitations
The Friedel-Crafts acylation is a cost-effective method due to the relatively low price of the starting materials. However, it suffers from several drawbacks. The use of a stoichiometric amount of the Lewis acid catalyst, which is highly sensitive to moisture, is a significant disadvantage.[4] The reaction also generates a considerable amount of acidic waste, primarily from the quenching of the aluminum chloride.[5] Furthermore, the lack of regioselectivity in the acylation of toluene necessitates a chromatographic separation step, which can be tedious and costly on a larger scale.
Route 2: Grignard Reaction
The Grignard reaction offers a powerful and versatile alternative for the synthesis of ketones.[6] This nucleophilic addition of an organomagnesium halide (Grignard reagent) to a nitrile or an acyl chloride provides a direct route to the desired ketone.
Mechanistic Rationale
From 2-Methylbenzonitrile: This approach involves the preparation of cyclopentylmagnesium bromide by reacting cyclopentyl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The resulting Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group in 2-methylbenzonitrile. This addition forms an intermediate imine magnesium salt. Subsequent acidic hydrolysis of this intermediate yields the target ketone.[7]
From 2-Methylbenzoyl chloride: Alternatively, the Grignard reagent can react with 2-methylbenzoyl chloride. The nucleophilic cyclopentyl group adds to the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to furnish the ketone. It is crucial to perform this reaction at low temperatures to prevent a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol as a byproduct.
Figure 2: Workflow for the Grignard Reaction (Nitrile Route).
Experimental Protocol (from 2-Methylbenzonitrile)
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Cyclopentyl bromide
-
Anhydrous diethyl ether or THF
-
2-Methylbenzonitrile
-
Hydrochloric acid (3 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 eq.) and a small crystal of iodine.
-
Add a small amount of a solution of cyclopentyl bromide (1.1 eq.) in anhydrous diethyl ether via the dropping funnel to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
-
Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C and add a solution of 2-methylbenzonitrile (1.0 eq.) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture again to 0 °C and slowly add 3 M hydrochloric acid to quench the reaction and hydrolyze the intermediate.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure Cyclopentyl 2-methylphenyl ketone.
Performance and Limitations
The Grignard reaction typically provides high yields of the desired ketone and offers excellent regioselectivity, as the position of the methyl group is predetermined by the starting nitrile or acyl chloride. However, the Grignard reagent is extremely sensitive to moisture and protic functional groups, necessitating strictly anhydrous conditions and careful selection of starting materials.[8] The reaction can also be challenging to control on a large scale due to its exothermic nature. The workup generates a significant amount of magnesium salt waste, which requires proper disposal.[9][10]
Route 3: Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds.[11] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate can be adapted for the synthesis of aryl ketones.[1]
Mechanistic Rationale
The synthesis of Cyclopentyl 2-methylphenyl ketone via Suzuki coupling would involve the reaction of 2-methylphenylboronic acid with cyclopentanecarbonyl chloride in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle begins with the oxidative addition of the acyl chloride to the Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation, where the 2-methylphenyl group from the boronic acid (activated by the base) is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond of the ketone product and regenerates the Pd(0) catalyst.[12]
Figure 3: Catalytic Cycle of the Suzuki Coupling for Ketone Synthesis.
Experimental Protocol
Materials:
-
2-Methylphenylboronic acid
-
Cyclopentanecarbonyl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-methylphenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Stir the mixture at room temperature for 15 minutes.
-
Add cyclopentanecarbonyl chloride (1.0 eq.) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure Cyclopentyl 2-methylphenyl ketone.
Performance and Limitations
The Suzuki coupling offers high yields and excellent functional group tolerance, making it a very versatile method. The regioselectivity is precisely controlled by the choice of the boronic acid and acyl chloride. However, the cost of the palladium catalyst and the boronic acid starting material can be significantly higher than for the other routes.[13] The reaction often requires longer reaction times and careful exclusion of oxygen to prevent catalyst deactivation. The removal of palladium residues from the final product is a critical concern, especially in pharmaceutical applications, and may require specific purification techniques.
Product Verification: Spectroscopic Data
Confirmation of the successful synthesis of Cyclopentyl 2-methylphenyl ketone is achieved through standard spectroscopic techniques. Below are the expected characteristic spectral data for the target molecule.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.3-7.1 (m, 4H, Ar-H), 3.6 (p, J = 8.0 Hz, 1H, -CH-CO-), 2.4 (s, 3H, Ar-CH₃), 1.9-1.5 (m, 8H, cyclopentyl-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 204 (C=O), 138, 137, 131, 128, 126, 125 (aromatic C), 52 (-CH-CO-), 30, 26 (cyclopentyl CH₂), 21 (Ar-CH₃).[14]
-
IR (neat): ν (cm⁻¹) ~ 1685 (C=O stretch), 3060-3020 (aromatic C-H stretch), 2960-2870 (aliphatic C-H stretch).
Environmental and Green Chemistry Considerations
A critical aspect of modern synthetic chemistry is the evaluation of its environmental impact. Each of the discussed routes presents distinct challenges and opportunities from a green chemistry perspective.
-
Friedel-Crafts Acylation: This method is the least "green" of the three. The use of stoichiometric amounts of AlCl₃ leads to the generation of large quantities of aluminum-containing acidic waste, which is corrosive and requires significant effort for neutralization and disposal.[15] The use of halogenated solvents like dichloromethane also raises environmental concerns. Efforts to develop greener alternatives include the use of solid acid catalysts or ionic liquids, which can be recycled.[16][17][18]
-
Grignard Reaction: While avoiding the use of strong Lewis acids, the Grignard reaction still generates a substantial amount of magnesium salt waste. The use of volatile and flammable ethereal solvents also poses safety and environmental risks. However, recent advances in using more environmentally benign solvents like 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, are making this route more sustainable.[19]
-
Suzuki Coupling: From a green chemistry standpoint, the Suzuki coupling is often considered a more favorable option. It is a catalytic reaction, which reduces the amount of waste generated. The use of water as a co-solvent is also a significant advantage. The main environmental concern is the use of a palladium catalyst, which is a precious and toxic heavy metal. Efficient methods for catalyst recovery and recycling are crucial for the long-term sustainability of this route.
Conclusion and Future Outlook
The synthesis of Cyclopentyl 2-methylphenyl ketone can be successfully achieved through Friedel-Crafts acylation, Grignard reaction, and Suzuki coupling. The choice of the optimal route will depend on the specific priorities of the project.
-
For cost-driven, large-scale synthesis where the separation of isomers is feasible, the Friedel-Crafts acylation remains a viable, albeit environmentally challenging, option.
-
For high-yield, regioselective synthesis on a moderate scale, the Grignard reaction is an excellent choice, provided that stringent anhydrous conditions can be maintained.
-
For high-value applications where functional group tolerance and high selectivity are paramount, and the higher cost of reagents is acceptable, the Suzuki coupling represents the state-of-the-art.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems. For Friedel-Crafts reactions, the exploration of reusable solid acid catalysts will be key. For Grignard reactions, the adoption of greener solvents and improved work-up procedures will enhance their environmental profile. In the realm of Suzuki coupling, the development of more active and recyclable palladium catalysts, or even catalysts based on more abundant and less toxic metals, will be a major focus. Ultimately, the ideal synthetic route will be one that combines high efficiency, low cost, and minimal environmental impact, a goal that continues to drive innovation in the field of organic synthesis.
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- Royal Society of Chemistry. (2025).
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National Center for Biotechnology Information. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PubMed Central. Retrieved January 24, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclopentanone, 2-methyl-. NIST WebBook. Retrieved January 24, 2026, from [Link]
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Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved January 24, 2026, from [Link]
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WIPO Patentscope. (n.d.). WO/2000/049012 PROCESS FOR THE PRODUCTION OF CYCLOPENTYL 2-THIENYL KETONE. Retrieved January 24, 2026, from [Link]
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Beyond Benign. (n.d.). Greener Grignard Reaction. Retrieved January 24, 2026, from [Link]
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Organic Syntheses. (n.d.). Cyclopentanone, 2-tert-pentyl-. Retrieved January 24, 2026, from [Link]
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Brainly. (2023, September 23). What is the proper disposal method for concentrated Grignard reaction product? Retrieved January 24, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 24, 2026, from [Link]
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Beyond Benign. (n.d.). Greener Grignard Reaction. Retrieved January 24, 2026, from [Link]
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Organic Syntheses. (n.d.). 10. Retrieved January 24, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 24, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-methylpentane. Retrieved January 24, 2026, from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 24, 2026, from [Link]
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IndiaMART. (n.d.). Phenylboronic Acid - Benzeneboronic Acid Latest Price, Manufacturers & Suppliers. Retrieved January 24, 2026, from [Link]
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A Researcher's Guide to the Structural Elucidation of Cyclopentyl 2-methylphenyl ketone: A Predictive and Comparative Approach to Spectral Data Analysis
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a newly synthesized molecule's structure is a cornerstone of scientific rigor. When a compound is novel, it is unlikely to have a pre-existing catalog of spectral data in public databases. This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of Cyclopentyl 2-methylphenyl ketone, a compound for which readily available spectral data is scarce.
This document moves beyond a simple recitation of data. It is designed to be a practical guide that demonstrates how to predict spectral outcomes and how to leverage data from analogous compounds for confident structural confirmation. We will delve into the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for Cyclopentyl 2-methylphenyl ketone, explaining the reasoning behind these predictions by cross-referencing with known spectral data of similar structures.
The Challenge: Confirming a Novel Structure
Cyclopentyl 2-methylphenyl ketone presents a unique combination of functional groups: a cyclopentyl ring, a ketone, and a 2-methyl substituted phenyl group. Each of these moieties will produce characteristic signals in various spectroscopic analyses. The challenge lies in correctly assigning these signals and ensuring they are consistent with the proposed structure, especially in the absence of a reference standard. Our approach will be to build a predicted spectral profile for our target molecule and then compare it to the known data of structurally related compounds, such as Cyclopentyl phenyl ketone.
Predicted Spectroscopic Data for Cyclopentyl 2-methylphenyl ketone
The following sections detail the predicted spectral data for Cyclopentyl 2-methylphenyl ketone. These predictions are based on established principles of spectroscopy and comparison with available data for analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For Cyclopentyl 2-methylphenyl ketone, we can predict the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.8 | Multiplet | 4H | Aromatic protons | The protons on the 2-methylphenyl group will appear in the aromatic region. The substitution pattern will lead to complex splitting. |
| ~3.8 | Multiplet | 1H | Methine proton (α to C=O) | The proton on the carbon of the cyclopentyl ring attached to the carbonyl group will be deshielded by the electron-withdrawing effect of the ketone. |
| ~2.3 | Singlet | 3H | Methyl protons | The protons of the methyl group on the phenyl ring will appear as a singlet. |
| ~1.6-2.0 | Multiplets | 8H | Cyclopentyl protons | The remaining protons of the cyclopentyl ring will appear as a series of overlapping multiplets. |
Rationale derived from comparative analysis with Phenyl cyclopentyl ketone, which shows aromatic protons in the range of ~7.4-7.96 ppm and a methine proton at ~3.70 ppm[1]. The presence of the methyl group on the phenyl ring in our target molecule will influence the precise chemical shifts of the aromatic protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for Cyclopentyl 2-methylphenyl ketone is as follows:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| >200 | C=O (ketone) | The carbonyl carbon of a ketone typically appears at a chemical shift greater than 200 ppm[2][3]. For comparison, the carbonyl carbon in Cyclopentyl phenyl ketone is observed at 202.51 ppm[4]. |
| ~135-140 | Quaternary aromatic carbon (C-CH₃) | The aromatic carbon attached to the methyl group. |
| ~125-135 | Aromatic carbons | The remaining carbons of the 2-methylphenyl ring. |
| ~45-50 | Methine carbon (α to C=O) | The carbon of the cyclopentyl ring attached to the carbonyl group. In Cyclopentyl phenyl ketone, this carbon appears at 46.37 ppm[4]. |
| ~25-35 | Cyclopentyl carbons | The remaining methylene carbons of the cyclopentyl ring. In Cyclopentyl phenyl ketone, these are seen at 30.01 and 26.34 ppm[4]. |
| ~20 | Methyl carbon | The carbon of the methyl group on the phenyl ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key predicted IR absorptions for Cyclopentyl 2-methylphenyl ketone are:
| Predicted Absorption (cm⁻¹) | Functional Group | Rationale |
| ~3050-3000 | C-H stretch (aromatic) | Characteristic stretching vibrations for C-H bonds on a phenyl ring. |
| ~2960-2850 | C-H stretch (aliphatic) | Characteristic stretching vibrations for C-H bonds in the cyclopentyl and methyl groups. |
| ~1685 | C=O stretch (aromatic ketone) | The carbonyl group of an aromatic ketone typically absorbs in this region[5][6]. Conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone. For Phenyl cyclopentyl ketone, this stretch is observed around 1685 cm⁻¹[7]. |
| ~1600, ~1475 | C=C stretch (aromatic) | Characteristic stretching vibrations for the carbon-carbon bonds within the phenyl ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Cyclopentyl 2-methylphenyl ketone, with a molecular formula of C₁₃H₁₆O and a molecular weight of 188.27 g/mol , we can predict the following:
| Predicted m/z | Fragment Ion | Rationale |
| 188 | [M]⁺ | The molecular ion peak. |
| 119 | [C₈H₇O]⁺ | α-cleavage, loss of the cyclopentyl radical. This is a common fragmentation pathway for ketones[8]. |
| 105 | [C₇H₅O]⁺ | A common fragment for phenyl ketones, corresponding to the benzoyl cation. |
| 91 | [C₇H₇]⁺ | The tropylium ion, a common fragment from compounds containing a benzyl group. |
| 69 | [C₅H₉]⁺ | The cyclopentyl cation, resulting from cleavage of the bond between the carbonyl carbon and the cyclopentyl ring. |
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a novel compound like Cyclopentyl 2-methylphenyl ketone.
Caption: Logical workflow for spectroscopic structure confirmation.
Experimental Protocols
To obtain high-quality data for comparison, rigorous experimental protocols are essential.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified Cyclopentyl 2-methylphenyl ketone in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a spectral width of at least -2 to 12 ppm.
-
Apply a 90° pulse and acquire for 2-4 seconds.
-
Set the relaxation delay to 5 seconds to ensure quantitative integration.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of 0 to 220 ppm.
-
Co-add a sufficient number of scans (typically several hundred to a few thousand) to obtain a good signal-to-noise ratio, especially for the quaternary carbonyl carbon.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is ideal.
-
Data Acquisition (Electron Ionization - EI):
-
Inject the sample into the instrument.
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern and known fragmentation mechanisms for ketones.
Conclusion
The structural elucidation of a novel compound such as Cyclopentyl 2-methylphenyl ketone is a systematic process that relies on the careful acquisition, analysis, and cross-referencing of multiple spectroscopic datasets. In the absence of a reference spectrum in public databases, a predictive and comparative approach is not only necessary but also a powerful demonstration of analytical expertise. By predicting the ¹H NMR, ¹³C NMR, IR, and MS spectra based on fundamental principles and data from analogous structures, researchers can build a robust hypothesis of the compound's structure. This predicted data then serves as the benchmark against which experimentally acquired data is compared. When all spectroscopic evidence is self-consistent and aligns with the predicted profile, a confident structural assignment can be made. This rigorous approach ensures the scientific integrity of the research and is a critical skill for any professional in the field of chemical and pharmaceutical development.
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The Discerning Choice of Solvent: A Comparative Guide to Optimizing Aromatic Ketone Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of aromatic ketones is a foundational chemical transformation. These moieties are pivotal intermediates in the production of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Among the various synthetic routes, the Friedel-Crafts acylation stands as a cornerstone method for forging the crucial carbon-carbon bond between an aromatic ring and an acyl group.[1][2] However, the success of this reaction—in terms of yield, purity, and reaction kinetics—is profoundly influenced by the choice of solvent. This guide provides an in-depth comparative analysis of solvent effects on the synthesis of aromatic ketones, using the preparation of benzophenone via Friedel-Crafts acylation as a central case study. We will delve into the mechanistic underpinnings of solvent influence and provide actionable experimental protocols to empower you in your synthetic endeavors.
The Crucial Role of the Reaction Medium in Friedel-Crafts Acylation
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an acylating agent (e.g., an acyl chloride or anhydride) for attack by the aromatic substrate.[3] The solvent in which this reaction is conducted is far from a passive bystander; it actively participates in the reaction mechanism by influencing the solubility of reactants and intermediates, the stability of charged species, and the overall reaction kinetics.
The choice of solvent can dictate the course of the reaction, favoring the formation of the desired product or leading to a complex mixture of isomers and byproducts. For instance, in the Friedel-Crafts acetylation of naphthalene, the use of non-polar solvents like carbon disulfide (CS₂) or chlorinated hydrocarbons favors the formation of the kinetically controlled product, 1-acetylnaphthalene.[4] In contrast, employing a polar solvent such as nitrobenzene promotes the formation of the thermodynamically more stable 2-acetylnaphthalene, illustrating the profound impact of the reaction medium on product selectivity.[4] This phenomenon is attributed to the differing solubilities of the intermediate aluminum chloride-ketone complexes in various solvents.[4]
Comparative Analysis of Solvents in the Synthesis of Benzophenone
To provide a tangible comparison, let us consider the synthesis of benzophenone from benzene and benzoyl chloride, a classic example of Friedel-Crafts acylation. The following table summarizes the performance of several common solvents in this reaction, based on available literature data. It is important to note that direct comparison of yields and reaction times from different sources can be challenging due to variations in experimental conditions. However, the data presented provides valuable insights into the general trends of solvent effects.
| Solvent | Dielectric Constant (ε) | Typical Reaction Conditions | Reported Yield (%) | Key Observations |
| Carbon Disulfide (CS₂) | 2.6 | Reflux | ~90% | Historically a common solvent, good yields can be achieved. However, it is highly flammable and toxic. |
| Nitrobenzene | 34.8 | Room Temperature | High | Its high polarity can facilitate the dissolution of the AlCl₃-ketone complex, potentially influencing reaction equilibrium.[4] It is, however, toxic and can be difficult to remove. |
| Dichloromethane (CH₂Cl₂) | 8.9 | 0°C to reflux | Good to Excellent | A versatile and commonly used solvent due to its moderate polarity and relatively low boiling point, which simplifies product isolation. |
| 1,2-Dichloroethane | 10.4 | Reflux | Good to Excellent | Similar to dichloromethane but with a higher boiling point, allowing for reactions at elevated temperatures. |
| Carbon Tetrachloride (CCl₄) | 2.2 | 5-10°C | 80-89% | Previously used, but now largely phased out due to its toxicity and environmental concerns.[5] |
Causality Behind Experimental Choices: A Mechanistic Perspective
The observed differences in reaction outcomes across various solvents can be explained by considering their influence on the key steps of the Friedel-Crafts acylation mechanism.
Caption: Solvent influence on the key stages of Friedel-Crafts acylation.
-
Formation and Stability of the Acylium Ion: The first step involves the formation of a highly reactive acylium ion from the acyl chloride and the Lewis acid catalyst.[6] Polar solvents can stabilize this charged intermediate through solvation, potentially increasing its concentration and accelerating the reaction rate.
-
Solvation of the σ-complex: The attack of the acylium ion on the aromatic ring forms a positively charged intermediate known as the σ-complex or arenium ion. The ability of the solvent to solvate and stabilize this intermediate can influence the energy barrier of this step and, consequently, the overall reaction rate.
-
Solubility of the Product-Catalyst Complex: After the reaction, the aromatic ketone product forms a complex with the Lewis acid catalyst.[2] The solubility of this complex in the reaction solvent is a critical factor. In non-polar solvents like carbon disulfide, the complex may precipitate out of the solution, which can drive the reaction to completion but can also make the reaction mixture heterogeneous and difficult to stir.[4] In contrast, polar solvents like nitrobenzene can keep the complex dissolved, which may allow for reversible reactions and a shift towards the thermodynamically favored product.[4]
Experimental Protocols for a Comparative Study
To conduct a rigorous comparative study of solvent effects, it is essential to maintain consistent reaction parameters across all experiments. The following is a generalized, step-by-step protocol for the synthesis of benzophenone that can be adapted for different solvents.
Caption: Standardized workflow for the comparative synthesis of benzophenone.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzoyl Chloride
-
Benzene (anhydrous)
-
Anhydrous Solvent (Carbon Disulfide, Nitrobenzene, Dichloromethane, or 1,2-Dichloroethane)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Charging Reactants: In the flask, place anhydrous aluminum chloride (1.1 equivalents). Add the chosen anhydrous solvent (e.g., 100 mL for a 0.1 mole scale reaction).
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1.0 equivalent) in a small amount of the same anhydrous solvent and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the cooled AlCl₃ suspension over 30 minutes.
-
Addition of Benzene: Add benzene (1.0 to 1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature between 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the chosen temperature (e.g., room temperature or reflux) for a predetermined time (e.g., 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of the reaction solvent or a suitable extraction solvent (e.g., dichloromethane).
-
Washing: Combine the organic extracts and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude benzophenone.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) or by vacuum distillation.[7]
-
Analysis: Determine the yield of the purified benzophenone. Characterize the product by its melting point and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and assess its purity.
Concluding Remarks for the Practicing Scientist
The selection of a solvent for the synthesis of aromatic ketones via Friedel-Crafts acylation is a critical decision that significantly impacts the efficiency and outcome of the reaction. While traditional solvents like carbon disulfide and nitrobenzene have been historically employed with success, their toxicity and environmental impact necessitate the exploration of greener alternatives. Dichloromethane and 1,2-dichloroethane offer a good balance of reactivity and practicality for laboratory-scale synthesis. For industrial applications, the development of solvent-free conditions or the use of more environmentally benign solvent systems is an area of active research.
By understanding the mechanistic role of the solvent and employing standardized experimental protocols for comparison, researchers can make informed decisions to optimize their synthetic routes, leading to higher yields, improved purity, and more sustainable chemical processes. This guide serves as a foundational resource to aid in this critical aspect of synthetic chemistry.
References
-
Organic Syntheses, Coll. Vol. 1, p.95 (1941); Vol. 8, p.26 (1928). [Link]
-
Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281. [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Li, C., Liu, W., & Zhao, Z. K. (2007). Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids. Catalysis Communications, 8(11), 1772-1776. [Link]
-
Vedantu. (n.d.). How to convert benzene to benzophenone class 11 chemistry CBSE. Retrieved from [Link]
-
Wikipedia. (2024, January 19). Friedel–Crafts reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
LibreTexts. (2023, January 22). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2014, October 31). Preparation of Benzophenone. Retrieved from [Link]
- Google Patents. (2018, September 21). CN108586224B - Method for purifying and separating benzophenone.
-
Beilstein Journal of Organic Chemistry. (2012). Friedel–Crafts reactions of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2014, October 31). Preparation of Benzophenone. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Cyclopentyl 2-methylphenyl ketone
Disclaimer: No specific Safety Data Sheet (SDS) for Cyclopentyl 2-methylphenyl ketone was publicly available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally analogous compounds, including Cyclopentyl methyl ketone, 2-Methylcyclopentanone, and other aromatic ketones. It is imperative to consult the supplier-specific SDS for the exact chemical you are using.
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. Cyclopentyl 2-methylphenyl ketone, an aromatic ketone, requires meticulous handling protocols to mitigate potential health risks. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Hazard Identification: Understanding the Risks
Based on data from analogous aromatic ketones, Cyclopentyl 2-methylphenyl ketone should be treated as a hazardous substance with the following potential risks:
-
Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, severe burns to the skin and eyes[1][2].
-
Respiratory Tract Irritation: Inhalation of vapors or mists may lead to irritation of the respiratory system[3].
-
Harmful if Swallowed: Oral ingestion may be harmful[4].
-
Flammability: As with many organic ketones, this compound is likely a flammable liquid and vapor. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back[1][5][6].
These hazards dictate a stringent PPE protocol to create a reliable barrier between the researcher and the chemical.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the quantities of the substance being handled. All PPE should be inspected for integrity before each use.
Eye and Face Protection: The First Line of Defense
The eyes are particularly vulnerable to chemical splashes. Therefore, robust eye and face protection is non-negotiable.
-
Standard Operations (Low Splash Risk): For tasks such as weighing small quantities or preparing dilute solutions within a certified chemical fume hood, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
-
High-Risk Operations (High Splash/Vapor Risk): When handling larger volumes, conducting reactions under pressure, or during any process with a significant splash potential, chemical splash goggles are mandatory. For maximum protection, a face shield should be worn in conjunction with safety goggles[7]. This combination provides a full barrier against splashes and vapors reaching the face.
Skin and Body Protection: An Impermeable Barrier
Aromatic ketones can be absorbed through the skin or cause significant irritation. Therefore, comprehensive skin and body protection is critical.
-
Gloves: Standard disposable nitrile gloves are often insufficient for prolonged contact with organic solvents and ketones. For handling Cyclopentyl 2-methylphenyl ketone, consider the following:
-
Primary Gloves: Neoprene or butyl rubber gloves offer better resistance to ketones and aromatic compounds. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Double Gloving: For extended operations, wearing two pairs of gloves (e.g., nitrile as an inner layer and neoprene as an outer layer) provides an additional layer of safety.
-
Inspection and Replacement: Gloves should be inspected for any signs of degradation or puncture before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
-
-
Laboratory Coat: A flame-resistant lab coat is essential and should be fully buttoned with the sleeves rolled down. For large-scale operations, a chemically resistant apron over the lab coat is recommended.
-
Protective Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled. Do not wear shorts, skirts, or perforated shoes. For tasks with a high risk of splashing, chemically resistant coveralls may be necessary[8][9].
Respiratory Protection: Safeguarding Against Inhalation
All work with Cyclopentyl 2-methylphenyl ketone should be performed within a properly functioning chemical fume hood to minimize the inhalation of vapors.
-
Standard Use in a Fume Hood: If work is conducted exclusively within a certified fume hood, additional respiratory protection is typically not required.
-
Outside of a Fume Hood or in Case of a Spill: In the event of a significant spill or if engineering controls are not sufficient, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement[10][11][12][13]. The specific type of respirator should be chosen based on a formal risk assessment.
Operational Plan: Safe Handling Procedures
A systematic approach to handling ensures that safety is integrated into every step of the workflow.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure that a current, supplier-specific SDS for Cyclopentyl 2-methylphenyl ketone is readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed[4].
-
Assemble all necessary equipment and reagents before starting the procedure.
-
Don all required PPE as outlined in the table below.
-
-
Execution:
-
Conduct all manipulations of the chemical within the fume hood.
-
Use non-sparking tools and equipment, as the compound is likely flammable[5].
-
Keep containers tightly closed when not in use to minimize vapor release[6][14].
-
Ground and bond containers and receiving equipment during transfers to prevent static discharge[5].
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Small Volume Transfers | Safety Glasses with Side Shields | Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat | Not required if in a fume hood |
| Reactions/Large Volume Transfers | Chemical Splash Goggles & Face Shield | Double-Gloved (Neoprene/Butyl) | Flame-Resistant Lab Coat & Chemically Resistant Apron | Not required if in a fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Neoprene/Butyl Gloves | Chemically Resistant Coveralls | NIOSH-approved respirator with organic vapor cartridges |
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical component of the chemical handling lifecycle, ensuring environmental protection and the safety of waste handlers.
-
Chemical Waste:
-
All waste containing Cyclopentyl 2-methylphenyl ketone should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with incompatible materials. Aromatic ketones may react violently with strong oxidizing agents, acids, and bases[1][6].
-
Follow your institution's and local regulations for hazardous waste disposal[15][16][17][18].
-
-
Contaminated PPE:
-
Disposable gloves, bench paper, and other contaminated solid waste should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Reusable PPE, such as lab coats, should be professionally laundered by a service familiar with handling chemically contaminated clothing.
-
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling Cyclopentyl 2-methylphenyl ketone.
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- 18. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
